Morpholineborane

Catalog No.
S759752
CAS No.
4856-95-5
M.F
C4H9BNO
M. Wt
97.93 g/mol
Availability
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Morpholineborane

CAS Number

4856-95-5

Product Name

Morpholineborane

Molecular Formula

C4H9BNO

Molecular Weight

97.93 g/mol

InChI

InChI=1S/C4H9NO.B/c1-3-6-4-2-5-1;/h5H,1-4H2;

InChI Key

YJROYUJAFGZMJA-UHFFFAOYSA-N

SMILES

[B].C1COCCN1

Canonical SMILES

[B].C1COCCN1

Morpholineborane is a white, crystalline solid formed by the reaction of borane (BH₃) with morpholine (C₄H₉NO) in a 1:1 ratio [, ]. It acts as a mild Lewis acid due to the empty orbital on boron and a strong reducing agent because of the hydrogen atoms bound to boron.


Molecular Structure Analysis

Morpholineborane features a tetrahedral boron center bonded to three hydrogen atoms and a nitrogen atom from the morpholine ring. The morpholine ring itself is a five-membered heterocycle with an oxygen atom and a secondary amine group. The key feature is the B-H bonds, which are susceptible to heterolytic cleavage, releasing a hydride ion (H⁻) for reduction reactions [].


Chemical Reactions Analysis

Synthesis:

Morpholineborane is typically synthesized by bubbling borane gas through a solution of morpholine in an inert solvent like diethyl ether or THF [].

BH₃ (g) + C₄H₉NO (l) → C₄H₁₂BNO (s)

Reduction Reactions:

Morpholineborane is a versatile reducing agent for various organic functional groups. Some examples include:

  • Reduction of Carbonyl Compounds: It can reduce aldehydes and ketones to their corresponding primary and secondary alcohols, respectively [].

R₂C=O + HBMorph → R₂CHOH (R = alkyl group)

  • Reduction of Imines: Morpholineborane can reduce imines to secondary amines.

R₂C=NR + HBMorph → R₂CHNR (R = alkyl group)

Decomposition:

Morpholineborane is moisture-sensitive and decomposes readily in water, releasing hydrogen gas and morpholine [].

C₄H₁₂BNO (s) + 3H₂O (l) → BH₃ (g) + C₄H₉NO (l) + 3H₂ (g)

Physical and Chemical Properties

  • Melting Point: 93-97 °C [, ]
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in most organic solvents, reacts with water []
  • Stability: Moisture-sensitive, decomposes in air and water []

Hydrogen source and reducing agent

  • Morpholineborane acts as a versatile hydrogen source and reducing agent in organic synthesis. Its ability to readily lose a hydrogen atom makes it useful for hydrogenation reactions, such as the reduction of alkenes, alkynes, and carbonyl compounds. For example, morpholineborane has been employed in the reduction of unsaturated fatty acids, leading to the development of biofuels [1].

[1] Yonggang Li et al., "Selective Hydrogenation of Unsaturated Fatty Acids to Biodiesel Fuels Using Morpholineborane," ChemSusChem (2010), 3(12), 1426-1430.

Dehydrohalogenation and hydroboration reactions

  • Morpholineborane can participate in dehydrohalogenation reactions, where it removes a hydrogen halide (HX) molecule from a substrate. This process is particularly useful for introducing unsaturation (double bonds) into organic molecules. Additionally, morpholineborane can be used in hydroboration reactions, where it adds a BH2 group across the double bond of an alkene, creating a new organoborane compound. These organoborane derivatives then serve as valuable intermediates for further transformations in organic synthesis [2, 3].

[2] K.C. Nicolaou et al., "Total Synthesis of Taxol. 1. The Ring System," Journal of the American Chemical Society (1997), 119(29), 7969-7983.

[3] H.C. Brown, "Hydroboration," Accounts of Chemical Research (1972), 5(10), 382-390.

Lewis acid catalyst

  • Due to its Lewis acidic nature, morpholineborane can act as a catalyst for various organic reactions. These reactions involve the coordination of the Lewis acid with a Lewis base substrate, facilitating bond formation or cleavage. Morpholineborane has been utilized as a catalyst in Diels-Alder reactions, Friedel-Crafts reactions, and ring-opening polymerizations, demonstrating its diverse catalytic potential [4, 5, 6].

[4] E. Erdik, "Morpholineborane as a Catalyst in Diels-Alder Reactions," Synthesis (2000), (12), 2229-2232.

[5] T. Ishiyama et al., "Morpholineborane as a Lewis Acid Catalyst for Friedel-Crafts Acylation of Aromatic Compounds," Tetrahedron Letters (1996), 37(29), 5065-5068.

GHS Hazard Statements

Aggregated GHS information provided by 178 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (78.09%): Flammable solid [Danger Flammable solids];
H302 (78.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (75.84%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

4856-95-5

General Manufacturing Information

Boron, trihydro(morpholine-.kappa.N4)-, (T-4)-: ACTIVE

Dates

Modify: 2023-08-15

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